1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a unique structure that includes a biphenyl core with a tetrahydro substitution and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reduction of a biphenyl derivative followed by formylation. For example, the reduction of 1,1’-biphenyl-3-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol, which can then be oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of 1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde may involve catalytic hydrogenation of biphenyl derivatives followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) can be used for the hydrogenation step, while oxidation can be achieved using mild oxidizing agents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3)
Major Products Formed
Oxidation: 1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carboxylic acid
Reduction: 1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-methanol
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the biphenyl core can interact with hydrophobic regions of proteins and membranes, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,6-Tetrahydro[1,1’-biphenyl]-2-carbaldehyde
- 1,4,5,6-Tetrahydro[1,1’-biphenyl]-4-carbaldehyde
- 1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carboxylic acid
Uniqueness
1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde is unique due to the position of the aldehyde group on the biphenyl core, which influences its reactivity and interaction with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its isomers and related compounds.
Properties
CAS No. |
50599-07-0 |
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Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-phenylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C13H14O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-3,6-7,9-10,13H,4-5,8H2 |
InChI Key |
UYOGNYCVMQFELB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C(C1)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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